2-amino-N-(2-fluoroethyl)propanamide
Description
2-Amino-N-(2-fluoroethyl)propanamide (CAS: 1803560-80-6) is a fluorinated alaninamide derivative with the molecular formula C₅H₁₂ClFN₂O (as a hydrochloride salt) and a molecular weight of 170.61 g/mol . Structurally, it consists of a propanamide backbone substituted with a 2-fluoroethyl group at the amide nitrogen and an amino group at the β-carbon. This compound is of interest due to the strategic incorporation of fluorine, which often enhances metabolic stability, bioavailability, and membrane permeability in drug-like molecules . The hydrochloride salt form improves solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C5H11FN2O |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
2-amino-N-(2-fluoroethyl)propanamide |
InChI |
InChI=1S/C5H11FN2O/c1-4(7)5(9)8-3-2-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
ZSGXAUORGBEYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluoroethyl)propanamide typically involves the reaction of 2-fluoroethylamine with a suitable propanamide derivative. One common method is the reaction of 2-fluoroethylamine with 2-bromo-N-(2-fluoroethyl)propanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alcohols can react with the fluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2-amino-N-(2-fluoroethyl)propanamide is an organic compound with the molecular formula . It features a propanamide backbone substituted with an amino group and a fluoroethyl group, which contributes to its unique chemical properties. This compound is primarily known in its hydrochloride form, this compound hydrochloride, which has a molecular weight of approximately 170.61 g/mol. The presence of the fluorine atom enhances its lipophilicity and can influence its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Research
This compound serves as a building block for chemical research. The interactions of this compound with biological targets are significant for understanding its potential therapeutic applications. Studies suggest that the compound may interact with specific enzymes or receptors, influencing their activity. These interactions can be characterized through various biochemical assays to determine binding affinities and inhibition constants, which are crucial for drug development processes.
Structural Similarity
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structural Feature | Notable Differences |
|---|---|---|
| 2-amino-N-(2-chloroethyl)propanamide hydrochloride | Chloroethyl group | Different reactivity and potential biological activity |
| 2-amino-N-(2-bromoethyl)propanamide hydrochloride | Bromoethyl group | Variations in chemical behavior and interaction profiles |
| 2-amino-N-(2-iodoethyl)propanamide hydrochloride | Iodoethyl group | Significant alterations in reactivity compared to fluoro |
The uniqueness of this compound lies primarily in its fluoroethyl substituent, which imparts distinct chemical and biological properties compared to these analogs. This characteristic may influence its solubility, stability, and interaction with biological systems, making it a valuable compound for further research in medicinal chemistry.
Radiochemistry Applications
This compound, particularly its derivatives labeled with fluorine-18 (), is used in radiochemistry for synthesizing radiotracers . These radiotracers are employed in positron emission tomography (PET) imaging to study various biological processes, including amino acid transport in tumors .
Cancer Research
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : Derivatives like the oxadiazole-containing compound () demonstrate enhanced biological activity (e.g., HDAC inhibition) due to π-π stacking and hydrogen-bonding interactions with enzymes.
- Synthetic Feasibility : High yields (>95%) for trifluoromethyl-substituted compounds () suggest robust synthetic routes, while the propargyl derivative () offers versatility for further functionalization via click chemistry.

Key Findings :
- Anticancer Potential: The oxadiazole derivative () shows potent HDAC-8 inhibition, suppressing breast cancer cell growth. This highlights the role of heterocycles in enhancing target specificity compared to the fluoroethyl group’s passive stability .
- Enzyme Inhibition : The sulfamoylphenyl derivative () inhibits carbonic anhydrase, indicating that aryl substitutions on propanamides can confer therapeutic activity.
Stability and Pharmacokinetics
- Metabolic Stability : Fluorine in the target compound likely reduces cytochrome P450-mediated degradation, similar to L-[¹⁸F]FET’s in vivo stability (>90% unchanged after 60 minutes) .
- Solubility : The hydrochloride salt form () improves aqueous solubility compared to neutral analogs (e.g., compound 44 in ), which may exist as oils.
Biological Activity
2-Amino-N-(2-fluoroethyl)propanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 171.13 g/mol
- Classification : Amide
The presence of an amino group and a fluoroethyl substituent is significant for its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These include:
- Amino Acid Transporters : The compound may act as a substrate for specific amino acid transport systems, facilitating cellular uptake in various cell lines .
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes by occupying their active sites, which could be a mechanism for this compound as well.
In Vitro Studies
In vitro assays have demonstrated the potential of this compound to affect various cell lines. Key findings include:
- Cell Line Interaction : The compound has been evaluated against several cancer cell lines, showing variable cytotoxicity. For instance, it exhibited significant effects on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells while sparing normal cells like HEK-293T.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| SiHa | 8.1 |
| PC-3 | 7.4 |
In Vivo Studies
Preliminary in vivo studies suggest that the compound may enhance tumor uptake in specific models, indicating its potential as a therapeutic agent. For example, biodistribution studies showed high tumor-to-normal tissue ratios in rat models with intracranial tumors .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Amino-N-(2,2-difluoroethyl)propanamide | 1803560-80-6 | Contains two fluorine atoms; altered reactivity |
| N-(2-Fluoroethyl)acetamide | 1803560-81-7 | Acetamide structure; different pharmacological properties |
| 4-Amino-N-(2-fluoroethyl)butanamide | 1803560-82-8 | Longer carbon chain; influences lipid solubility |
These comparisons highlight how structural variations can influence biological activity and pharmacological properties.
Case Studies
- Amino Acid Transport Study : A study involving the uptake of radiolabeled analogs demonstrated that compounds similar to this compound could effectively enter gliosarcoma cells through specific transport mechanisms. This suggests potential applications in targeted cancer therapies .
- Cytotoxicity Assessment : Research on cytotoxic effects revealed that the compound exhibited selective toxicity towards cancerous cells while maintaining low toxicity towards normal cells, indicating a promising therapeutic index for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

